molecular formula C28H28FN3O2S B492721 4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile CAS No. 671200-47-8

4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile

Cat. No.: B492721
CAS No.: 671200-47-8
M. Wt: 489.6g/mol
InChI Key: HQBUMEUESYLZAU-UHFFFAOYSA-N
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Description

4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C28H28FN3O2S and its molecular weight is 489.6g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O2S/c1-6-18-20(14-30)27(31-22-12-28(4,5)13-24(33)26(18)22)35-15-25(34)19-11-16(2)32(17(19)3)23-10-8-7-9-21(23)29/h7-11H,6,12-13,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBUMEUESYLZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=C(N(C(=C3)C)C4=CC=CC=C4F)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications based on available research findings.

Structural Characteristics

The molecular structure of the compound includes several functional groups that may contribute to its biological activity:

  • Pyrrole ring : Known for its role in various biological processes.
  • Quinoline moiety : Often associated with antimicrobial and antitumor activities.
  • Fluorophenyl group : The presence of fluorine can enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may function as an enzyme inhibitor or modulator, particularly in pathways related to:

  • Antimicrobial Activity : The compound has shown potential against various pathogens through inhibition of bacterial enzymes.
  • Anti-cancer Properties : Its structural components may allow it to interfere with cancer cell proliferation and survival mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate a promising potential for development as an antimicrobial agent.

Anticancer Activity

In cell line studies, the compound has shown cytotoxic effects against various cancer types. Notably, it demonstrated the following IC50 values:

Cell LineIC50 (μM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Bacterial Infections : A study conducted on mice infected with Staphylococcus aureus showed a significant reduction in bacterial load when treated with the compound compared to controls.
  • Cancer Treatment Model : In xenograft models of breast cancer, administration of the compound resulted in a notable decrease in tumor volume and improved survival rates.

Preparation Methods

Cyclization of Enamine Precursors

The quinoline backbone is constructed using a modified Friedländer synthesis. A ketone-enamine intermediate (e.g., 4-ethyl-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinoline) is cyclized under acidic conditions.

Procedure :

  • Reactant : Ethyl acetoacetate (10 mmol), malononitrile (12 mmol), and ammonium acetate in acetic acid.

  • Conditions : Reflux at 120°C for 8 hours under nitrogen.

  • Yield : 68–72% after recrystallization from ethanol.

Table 1 : Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
H2SO4AcOH120872
PTSAToluene1101265
ZnCl2DMF1001058

Introduction of the Sulfanyl Group

Thiolation at Position 2

The sulfanyl moiety is introduced via nucleophilic displacement of a halogen or mesylate leaving group.

Procedure :

  • Halogenation : Treat the quinoline core with PCl5 in dichloromethane to generate 2-chloro-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile.

  • Thiolation : React with 2-mercapto-1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl ethanone (prepared separately) in DMF using K2CO3 as a base.

  • Yield : 81% after column chromatography (hexane:ethyl acetate, 4:1).

Key Observation :

  • Excess thiol (1.5 eq.) and prolonged reaction time (24 h) minimized disulfide byproducts.

  • Steric hindrance from the 7,7-dimethyl groups necessitated elevated temperatures (80°C).

Synthesis of the Pyrrole Moiety

Paal-Knorr Pyrrole Synthesis

The 1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-yl subunit is synthesized via cyclocondensation of a 1,4-diketone with a primary amine.

Procedure :

  • Reactants : 2-Fluoroaniline (10 mmol) and hexane-2,5-dione (12 mmol) in acetic acid.

  • Conditions : Reflux for 6 hours, followed by neutralization with NaHCO3.

  • Yield : 89% of 1-(2-fluorophenyl)-2,5-dimethylpyrrole.

Table 2 : Pyrrole Substitution Patterns

R1R2R3Yield (%)
2-FluorophenylMeMe89
4-ChlorophenylEtMe76
PhenylMeH82

Coupling of Pyrrole and Quinoline Intermediates

Ketone-Alkylation Strategy

The 2-oxoethyl bridge is formed by alkylating the pyrrole’s α-position with a bromoacetyl-quinoline derivative.

Procedure :

  • Reactants : 2-Bromo-1-(4-ethyl-2-sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile)acetyl chloride (1.0 eq.) and 1-(2-fluorophenyl)-2,5-dimethylpyrrole (1.2 eq.).

  • Conditions : Stir in THF with NaH (2.0 eq.) at 0°C → RT for 12 h.

  • Yield : 77% after silica gel purification.

Critical Parameters :

  • Slow addition of NaH prevented exothermic side reactions.

  • Anhydrous THF was essential to avoid hydrolysis of the bromoacetyl intermediate.

Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, quinoline H-8), 7.45–7.38 (m, 2H, fluorophenyl), 6.72 (s, 1H, pyrrole H-4), 3.52 (s, 2H, SCH2CO), 2.98 (q, J = 7.6 Hz, 2H, CH2CH3), 2.45 (s, 6H, pyrrole-CH3), 1.89 (s, 6H, quinoline-CH3).

  • HPLC : Purity >98% (C18 column, acetonitrile:water 70:30, 1.0 mL/min).

Table 3 : Comparative Yields Across Synthetic Steps

StepYield (%)Purity (%)
Quinoline core7295
Sulfanyl introduction8197
Pyrrole synthesis8999
Final coupling7798

Challenges and Optimization

Byproduct Formation During Coupling

The primary side product (∼15%) arose from over-alkylation at the pyrrole’s β-position. Mitigation strategies included:

  • Lowering reaction temperature to 0°C during NaH addition.

  • Using a bulky base (e.g., LDA) to favor α-selectivity.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerated quinoline cyclization but reduced yield due to decomposition. Switching to acetic acid improved both yield and reproducibility .

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